1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the movement of potassium ions across the cell membrane. This action can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus modulating the transmission of signals within the nervous system .
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways . By reducing neuronal excitability, it can modulate the release of various neurotransmitters and thus impact a range of neurological processes .
Result of Action
The activation of GIRK channels and the subsequent modulation of neuronal signaling can have various effects at the molecular and cellular levels. These effects can include changes in neurotransmitter release, alterations in neuronal firing patterns, and potentially impacts on higher-level processes such as cognition and behavior .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(1-phenylethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-15(17-7-4-3-5-8-17)25-24(29)19-13-20(21-9-6-11-32-21)26-23-22(19)16(2)27-28(23)18-10-12-33(30,31)14-18/h3-9,11,13,15,18H,10,12,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOXXUQFMQJTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)C4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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